(2S)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid
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Overview
Description
(2S)-2-(1,1-difluoroethyl)azetidine, trifluoroacetic acid is a compound that has garnered interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of both difluoroethyl and azetidine moieties in the molecule makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,1-difluoroethyl)azetidine typically involves the introduction of the difluoroethyl group onto the azetidine ring. One common method is the difluoromethylation of azetidine derivatives using difluoromethylation reagents. This process can be achieved through various methods, including metal-catalyzed reactions and radical chemistry .
Industrial Production Methods
Industrial production of (2S)-2-(1,1-difluoroethyl)azetidine may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the azetidine ring in a controlled manner .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1,1-difluoroethyl)azetidine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of (2S)-2-(1,1-difluoroethyl)azetidine include metal catalysts, radical initiators, and electrophilic or nucleophilic reagents. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of (2S)-2-(1,1-difluoroethyl)azetidine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .
Scientific Research Applications
(2S)-2-(1,1-difluoroethyl)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2S)-2-(1,1-difluoroethyl)azetidine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The azetidine ring may also play a role in the compound’s mechanism of action by providing a rigid and constrained structure that affects its binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-(1,1-difluoroethyl)azetidine include other difluoroethyl-substituted azetidines and related fluorinated compounds. These compounds share structural similarities but may differ in their reactivity and applications .
Uniqueness
The uniqueness of (2S)-2-(1,1-difluoroethyl)azetidine lies in its specific combination of the difluoroethyl group and the azetidine ring. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Properties
CAS No. |
2768300-41-8 |
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Molecular Formula |
C7H10F5NO2 |
Molecular Weight |
235.15 g/mol |
IUPAC Name |
(2S)-2-(1,1-difluoroethyl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H9F2N.C2HF3O2/c1-5(6,7)4-2-3-8-4;3-2(4,5)1(6)7/h4,8H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1 |
InChI Key |
MHKMYAALYRMEHH-WCCKRBBISA-N |
Isomeric SMILES |
CC([C@@H]1CCN1)(F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C1CCN1)(F)F.C(=O)(C(F)(F)F)O |
Purity |
95 |
Origin of Product |
United States |
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